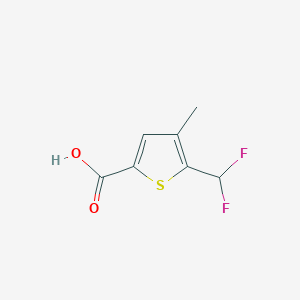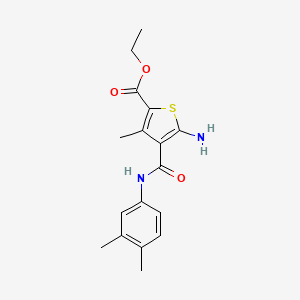![molecular formula C10H9N3O3 B15089747 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H9N3O3 It is characterized by the presence of a triazole ring attached to a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 4H-1,2,4-triazole with a suitable phenoxyacetic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenoxyacetic acid, followed by nucleophilic substitution with the triazole compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the triazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain oxidoreductase enzymes, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
- 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 2-(4-(1-Hydroxycyclopentyl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is unique due to its specific structural arrangement, which combines a triazole ring with a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)6-16-8-3-1-2-7(4-8)9-5-11-13-12-9/h1-5,9H,6H2,(H,14,15) |
InChI-Schlüssel |
NEKPWACGHGQPMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)
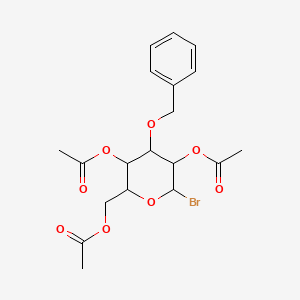
![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)


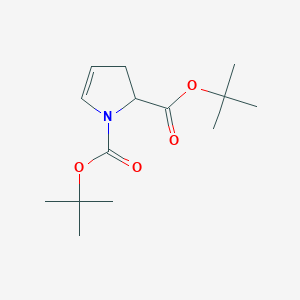
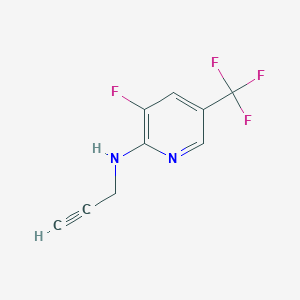
![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
